molecular formula C12H6Cl2O2 B14543068 4,4'-Dichloro[1,1'-biphenyl]-2,5-dione CAS No. 62120-48-3

4,4'-Dichloro[1,1'-biphenyl]-2,5-dione

Cat. No.: B14543068
CAS No.: 62120-48-3
M. Wt: 253.08 g/mol
InChI Key: KKXXEAAMRMPIKM-UHFFFAOYSA-N
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Description

4,4’-Dichloro[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C12H8Cl2O2. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and two ketone groups are present at the 2 and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione typically involves the chlorination of biphenyl followed by oxidation. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 4,4’-dichlorobiphenyl. This intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 5 positions.

Industrial Production Methods

Industrial production of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and oxidation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: 4,4’-Dichloro[1,1’-biphenyl]-2,5-dicarboxylic acid.

    Reduction: 4,4’-Dichloro[1,1’-biphenyl]-2,5-diol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Dichloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobiphenyl: Lacks the ketone groups present in 4,4’-Dichloro[1,1’-biphenyl]-2,5-dione.

    2,2’-Dichlorobiphenyl: Chlorine atoms are substituted at different positions.

    4,4’-Dibromo[1,1’-biphenyl]-2,5-dione: Bromine atoms instead of chlorine.

Uniqueness

4,4’-Dichloro[1,1’-biphenyl]-2,5-dione is unique due to the presence of both chlorine atoms and ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62120-48-3

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H6Cl2O2/c13-8-3-1-7(2-4-8)9-5-12(16)10(14)6-11(9)15/h1-6H

InChI Key

KKXXEAAMRMPIKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)Cl)Cl

Origin of Product

United States

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